2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-14-3-1-12(2-4-14)11-23-16-18-9-13(15(21)19-16)10-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPEKFWUWGPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(NC2=O)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C16H18BrN3O2S
- Molecular Weight : 396.30 g/mol
- CAS Number : 932379-69-6
The presence of the bromophenyl group , sulfanyl group , and morpholine moiety contributes to the compound's unique chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds typically range from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Pyrimidine Derivative A | 200 | Staphylococcus aureus |
| Pyrimidine Derivative B | 150 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound is notable, particularly in inhibiting specific cancer cell lines. In vitro studies have demonstrated that similar pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways. For example, a related study found that pyrimidine derivatives exhibited IC50 values as low as 27 nM against certain cancer cell lines .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Enzyme inhibition studies have shown that compounds with similar functional groups can effectively inhibit key enzymes involved in cancer progression and inflammation. The mechanism likely involves binding to the active site of the enzyme, thereby blocking substrate access .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to our compound. Results showed promising activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on the role of the bromophenyl group in enhancing activity. -
Anticancer Mechanisms :
Research focused on the anticancer mechanisms of pyrimidine derivatives revealed that these compounds could significantly reduce tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity. -
Enzyme Interaction Studies :
Investigations into enzyme interactions demonstrated that pyrimidine derivatives could effectively inhibit enzymes involved in inflammatory responses. This was evidenced by assays measuring enzyme activity before and after treatment with the compound.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of dihydropyrimidines exhibit notable antitumor properties. Specifically, compounds similar to 2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one have been studied for their ability to inhibit cancer cell proliferation. A study published in Molecules highlighted the synthesis of various dihydropyrimidines and their evaluation against different cancer cell lines, demonstrating significant cytotoxic effects against breast and colon cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related compounds shows that modifications at the 5-position of the dihydropyrimidine ring can enhance antibacterial and antifungal activities. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results .
Inhibition of Enzymatic Activity
Dihydropyrimidines are known to interact with various biological targets, including enzymes involved in critical metabolic pathways. The compound under discussion has potential as an inhibitor of certain kinases, which play a role in cancer progression and other diseases. Preliminary studies suggest that similar compounds can modulate kinase activity, leading to reduced cell growth in malignant tissues .
Neuroprotective Effects
Emerging research points to neuroprotective properties associated with dihydropyrimidine derivatives. Compounds like this compound may exhibit protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of the dihydropyrimidine core through condensation reactions.
- Introduction of the morpholine and bromophenyl groups via nucleophilic substitution.
This synthetic versatility allows for further modifications to enhance biological activity .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. SAR studies indicate that variations in substituents on the dihydropyrimidine ring can significantly affect its biological activity, guiding future drug design efforts .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported properties. Below is a comparative analysis:
Key Observations :
Triazole derivatives (e.g., 19a–21a) exhibit higher synthetic yields (75–82%), likely due to optimized reaction conditions for cyclocondensation .
Substituent Effects :
- The 4-bromophenyl group is a common motif across analogs, suggesting its role in hydrophobic interactions or halogen bonding in biological targets .
- Morpholinylmethyl substituents improve solubility and membrane permeability, as seen in pyrimidinylsulfanilamide derivatives .
Synthetic Challenges: The target compound’s dihydropyrimidinone core may require multi-step synthesis under controlled conditions (e.g., Biginelli reaction), contrasting with the streamlined synthesis of triazole-thiones .
Research Findings and Methodological Insights
- Crystallography and Conformation: Structural analogs (e.g., thiadiazole derivatives) exhibit planar or butterfly-shaped conformations, as determined by X-ray diffraction . The target compound’s dihydropyrimidinone ring may adopt puckered conformations, as described by Cremer-Pople coordinates for six-membered rings .
- Software Tools :
Programs like SHELXL and ORTEP-3 are critical for refining crystal structures and visualizing molecular geometries, which would aid in analyzing the target compound’s conformation .
Q & A
Q. How can researchers optimize the synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one to improve yield and purity?
Methodological Answer:
- Step 1: Use Claisen–Schmidt condensation and Michael addition reactions (commonly employed for structurally similar pyrimidinones) to assemble the dihydropyrimidinone core .
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity during sulfanyl group introduction. For example, polar aprotic solvents like DMF may improve solubility of intermediates.
- Step 3: Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity using HPLC (≥95% purity threshold) .
- Step 4: Confirm structural integrity via -NMR and -NMR, focusing on characteristic peaks for the morpholinylmethyl group (~3.5–3.7 ppm) and dihydropyrimidinone carbonyl (~165–170 ppm) .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the 4-bromophenyl group (aromatic protons at ~7.2–7.5 ppm) and the sulfanyl linkage (thioether proton at ~4.2–4.5 ppm). Compare with crystallographic data from analogous bromophenyl-pyrimidinone derivatives .
- Infrared Spectroscopy (IR): Identify carbonyl stretching (~1680–1700 cm) and morpholine C-O-C vibrations (~1100–1250 cm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error tolerance .
Q. How should researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or enzymes with known interactions with morpholine or dihydropyrimidinone scaffolds (e.g., PI3K/mTOR inhibitors) .
- Assay Protocol:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Data Triangulation: Compare results across multiple assay formats (e.g., fluorescence-based vs. radiometric kinase assays) to rule out technical artifacts.
- Structural Analysis: Use X-ray crystallography or molecular docking to assess binding mode differences. For example, morpholinylmethyl substituents may alter hydrogen-bonding networks in kinase active sites .
- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-laboratory variability in IC values for reference compounds .
Q. What experimental strategies are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Degradation Pathways: Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 3–9 buffers) studies to identify breakdown products. Monitor via LC-MS/MS .
- Bioaccumulation Potential: Calculate logP values (e.g., using ChemAxon software) and compare with EPA guidelines for persistent organic pollutants. A logP >4 suggests high bioaccumulation risk .
- Ecotoxicology: Use Daphnia magna or zebrafish embryos (OECD Test No. 202/236) to assess acute toxicity at environmentally relevant concentrations (ng/L–µg/L) .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with variations in:
- Data Collection:
Q. Table 1. Example SAR Data for Analog Optimization
| Substituent R (Sulfanyl) | Substituent R (Morpholine) | IC (nM) | logP |
|---|---|---|---|
| 4-Bromophenyl | Morpholin-4-ylmethyl | 150 | 3.2 |
| 4-Fluorophenyl | Morpholin-4-ylmethyl | 180 | 2.9 |
| 4-Bromophenyl | Piperazin-1-ylmethyl | 320 | 2.5 |
Methodological Notes
- Safety Precautions: Handle with PPE (gloves, goggles) due to potential irritancy of sulfanyl and bromophenyl groups. Avoid inhalation; use fume hoods during synthesis .
- Data Reproducibility: Archive raw spectral data (e.g., NMR FID files) in institutional repositories for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
